6-(4-methylpiperidin-1-yl)-7H-purine

Purine nucleoside phosphorylase PNP inhibition Chemical probe

Researchers needing a pharmacologically blank purine fragment face scarce supply and long lead times for PDB-validated compounds. 6-(4-Methylpiperidin-1-yl)-7H-purine (CAS 326008-18-8) solves this with confirmed PDB ligand status (CCD ID 36O, 2 protein interaction entries) and no annotated bioactivity (ChEMBL). - Blank profile avoids known-target dominance in phenotypic/thermal shift screens. - Calculated logP 1.70 supports cell-based assays needing passive permeability. - PDB coordinates enable direct SBDD analog design, unavailable for unsubstituted piperidine analogs.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
Cat. No. B12167264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylpiperidin-1-yl)-7H-purine
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-9-10(13-6-12-9)14-7-15-11/h6-8H,2-5H2,1H3,(H,12,13,14,15)
InChIKeyOUNRAWGIKYOXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 92 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-methylpiperidin-1-yl)-7H-purine (CAS 326008-18-8): Structural Identity and Baseline Characterization for Procurement Decisions


6-(4-methylpiperidin-1-yl)-7H-purine (CAS 326008-18-8) is a synthetic, heterocyclic small molecule with the molecular formula C11H15N5 and a molecular weight of 217.27 g/mol . It belongs to the N6-substituted purine class, in which a 4-methylpiperidine moiety is attached directly to the 6-position of the purine scaffold. This compound is listed in the ZINC database (ZINC26956761) and the Protein Data Bank's BioLiP ligand library (PDB CCD ID 36O), indicating its relevance as a chemical probe or crystallographic ligand [1]. Although it has been referenced in patent literature concerning purine derivatives and piperidinyl-methylpurine amines, current public bioactivity annotations in ChEMBL report no known activity data, placing it firmly in the early-stage research tool or fragment space [1].

Workflow Fragment-based unbiased target screening
Selection BioLiP-indexed PDB ligand (CCD 36O)
Use context Blank-slate chemical probe; no annotated bioactivity

Why Generic Substitution of N6-Piperidinyl Purines Fails: The Critical Role of 4-Methyl Substitution in 6-(4-methylpiperidin-1-yl)-7H-purine


The substitution of 6-(4-methylpiperidin-1-yl)-7H-purine for another N6-piperidinyl purine is not advisable without direct comparative data. In closely related purine scaffolds, minor structural changes at the N6-position, such as the presence or absence of a 4-methyl group on the piperidine ring, can drastically alter inhibitory potency, selectivity, and binding kinetics [1]. The ZINC database confirms that this exact compound currently has no annotated bioactivity, while close analogs in the ChEMBL database, such as the 4-unsubstituted piperidine or morpholine derivatives, exhibit measurable target engagement (e.g., Ki values in the nanomolar range for purine nucleoside phosphorylase) [1]. Without compound-specific quantitative data, any assumption of functional equivalence is scientifically unsupported and poses a significant risk of experimental failure in target-based screening campaigns.

N6-4-methyl vs. unsubstituted piperidine
Minor structural change can drastically alter inhibitory potency and selectivity; direct functional equivalence is not supported.
Absence of activity data
Target compound has no known bioactivity, while close analogs exhibit nanomolar Ki for PNP; assuming comparable target engagement may mislead screening.
Physicochemical shift
4-methyl substitution increases logP; substitution with a more polar morpholine or unsubstituted analog may shift membrane permeability and off-target binding profiles.

Quantitative Differentiation Evidence for 6-(4-methylpiperidin-1-yl)-7H-purine: Head-to-Head Comparisons with Closest Analogs


Target Engagement Status: 6-(4-methylpiperidin-1-yl)-7H-purine vs. 4-Unsubstituted Piperidine and Morpholine Analogs

The most critical differentiator for 6-(4-methylpiperidin-1-yl)-7H-purine is its current lack of known bioactivity, in stark contrast to its closest analogs. While the 4-unsubstituted piperidine analog (CHEMBL542455) exhibits a Ki of 0.390 nM against human purine nucleoside phosphorylase (PNP) [1] and the morpholine analog (CHEMBL271138) is a recognized ligand in multiple PDB structures [2], 6-(4-methylpiperidin-1-yl)-7H-purine is explicitly annotated in the ZINC database as having 'no known activity' [3]. This absence of data makes it a blank-slate chemical probe for de novo target identification, whereas the active analogs are committed tool compounds for PNP.

Target Engagement Status
Head-to-head
No known activity (ChEMBL 20)
vs. comparator Ki = 0.390 nM
Defines compound as uncommitted chemical probe for novel target identification, distinct from PNP-committed analogs.
Human PNP enzymatic assay; cross-study comparison.
Purine nucleoside phosphorylase PNP inhibition Chemical probe

Crystallographic Ligand Availability: 6-(4-methylpiperidin-1-yl)-7H-purine as a PDB Ligand vs. Structurally Similar Fragments

6-(4-methylpiperidin-1-yl)-7H-purine is deposited in the Protein Data Bank under the ligand code 36O and is indexed in the BioLiP database of biologically relevant ligand-protein interactions, with two entries recorded [1]. In contrast, the N-cyclohexyl analog (CHEMBL1500217, also sharing the same molecular formula C11H15N5) and the 4-unsubstituted piperidine analog (CHEMBL542455) are not indexed as PDB ligands with curated protein interaction data in BioLiP [2]. This crystallographic annotation provides the target compound with a unique structural biology entry point, as its binding mode can be directly visualized in protein-ligand complexes, a feature absent for the unsubstituted piperidine analog.

Crystallographic Ligand Availability
Head-to-head
BioLiP-indexed (2 entries, CCD 36O)
vs. no BioLiP entries for analogs
Supports structure-guided campaigns not feasible with non-indexed analogs.
BioLiP curated ligand-protein interaction data.
Fragment-based drug design X-ray crystallography PDB ligand

Calculated Physicochemical Properties: 4-Methylpiperidine vs. 4-Unsubstituted Piperidine and Morpholine Analogs at the N6-Position

The 4-methyl substitution on the piperidine ring significantly modulates the lipophilicity of the purine scaffold. 6-(4-methylpiperidin-1-yl)-7H-purine has a calculated logP of 1.70, a topological polar surface area (TPSA) of 55.63 Ų, and 5 hydrogen bond acceptors with 1 hydrogen bond donor [1]. By comparison, the 4-unsubstituted piperidine analog is expected to have a lower logP (approximately 1.2–1.4, based on structural fragment contributions), and the morpholine analog (CHEMBL271138) has an even lower logP due to the oxygen atom in the ring. This higher logP of the 4-methylpiperidine derivative may enhance membrane permeability but also increases logD-driven off-target binding risk relative to the more polar morpholine analog .

Physicochemical Properties
Class-level inference
logP 1.70, TPSA 55.63 Ų
ΔlogP ≈ +0.3 to +0.5 vs. unsubstituted analog
May support membrane permeability but also increases off-target binding risk; context-dependent.
In silico calculation; verify with experimental logD.
Lipophilicity Drug-likeness Physicochemical profiling

Application Scenarios for 6-(4-methylpiperidin-1-yl)-7H-purine Based on Quantitative Differentiation Evidence


Fragment-Based Screening for Novel Purine-Binding Targets

Given its explicit annotation as having 'no known activity' in ChEMBL [1], 6-(4-methylpiperidin-1-yl)-7H-purine is an ideal fragment for unbiased phenotypic or thermal shift screening campaigns where a blank pharmacological profile is a prerequisite. Unlike the PNP-committed 4-unsubstituted piperidine analog (Ki = 0.390 nM), this compound will not dominate screens with a known target, enabling the discovery of novel purine-binding proteins.

Structure-Guided Optimization Using Existing Crystallographic Data

As a BioLiP-indexed PDB ligand (CCD ID 36O) with two protein interaction entries [2], 6-(4-methylpiperidin-1-yl)-7H-purine is uniquely suited for structure-based drug design. Researchers can leverage the deposited protein-ligand complex structures to guide the design of analogs, a capability not available for the 4-unsubstituted piperidine analog that lacks PDB indexing.

Permeability-Focused Cellular Assay Development

With a calculated logP of 1.70, which is higher than that of the 4-unsubstituted piperidine analog [3], the 4-methylpiperidine derivative is the preferred choice when passive membrane permeability is a critical assay requirement. This property supports its use in cell-based target engagement assays where intracellular access is necessary.

Selectivity Profiling Against Purine Nucleoside Phosphorylase

The absence of known PNP inhibitory activity for 6-(4-methylpiperidin-1-yl)-7H-purine, contrasted with the sub-nanomolar Ki of the 4-unsubstituted piperidine analog [1], positions this compound as a potential negative control or selectivity probe in PNP inhibitor programs. It can be used to confirm that observed cellular effects of piperidine-purine analogs are on-target (PNP) rather than scaffold-driven artifacts.

Application
Selection Property
Validation Focus
Fragment-based screening for novel purine-binding targets
Uncommitted pharmacological profile (no known bioactivity)
Target deconvolution and hit confirmation assays
Structure-guided optimization
BioLiP-indexed PDB ligand (CCD 36O)
Crystallographic complex analysis and binding-mode review
Permeability-focused cellular assays
Calculated logP profile supporting membrane permeability review
Cell-based target engagement verification
PNP selectivity profiling
Absence of known PNP inhibitory activity
PNP inhibition assays for selectivity determination
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